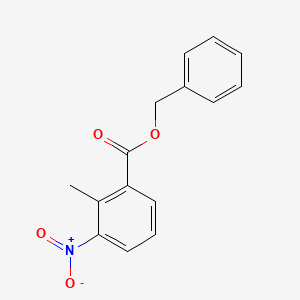
Benzyl 2-methyl-3-nitrobenzoate
Cat. No. B8359763
M. Wt: 271.27 g/mol
InChI Key: YJUASXUDCFRKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07960562B2
Procedure details


Iron powder was added to an acetic acid solution of benzyl 2-methyl-3-nitrobenzoate, followed by stirring at room temperature for 1.5 hours. The insoluble matter was separated by filtration, and the filtrate was concentrated under reduced pressure. This was diluted with ethyl acetate, neutralized with an aqueous saturated sodium hydrogencarbonate solution, and the insoluble matter was separated by filtration. The filtrate was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Ethyl acetate was added and a solution of 4 M hydrogen chloride/ethyl acetate was dropwise added thereto at 0° C. The precipitate was collected by filtration to obtain benzyl 3-amino-2-methylbenzoate.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:17]([N+:18]([O-])=O)=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5]>[Fe].C(O)(=O)C>[NH2:18][C:17]1[C:2]([CH3:1])=[C:3]([CH:14]=[CH:15][CH:16]=1)[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OCC2=CC=CC=C2)C=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble matter was separated by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This was diluted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble matter was separated by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of 4 M hydrogen chloride/ethyl acetate was dropwise added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C(=O)OCC2=CC=CC=C2)C=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
